2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide
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Overview
Description
2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide typically involves multiple steps. One common route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various chloromethyl derivatives in the presence of a base such as potassium hydroxide . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antifungal agent.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its derivatives have been studied for their antitumor and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
- N-(4-bromophenyl)-2-[3-(2-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide
Uniqueness
Compared to similar compounds, 2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide stands out due to its specific spiro structure and the presence of the sulfanylacetamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H29N3O2S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H29N3O2S/c1-18-9-11-19(12-10-18)16-30-25(32)23-24(29-26(30)33-17-22(28)31)21-8-4-3-7-20(21)15-27(23)13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-17H2,1H3,(H2,28,31) |
InChI Key |
HADXCQZYWZZDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N |
Origin of Product |
United States |
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